molecular formula C23H21NO3S B2888105 N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide CAS No. 476634-73-8

N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide

Cat. No.: B2888105
CAS No.: 476634-73-8
M. Wt: 391.49
InChI Key: PUGIAVFYENXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally intricate tetracyclic core (8-oxotetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-octaene) conjugated with a sulfanyl acetamide moiety and a 3-methoxypropyl chain. Such polycyclic frameworks are often associated with bioactive secondary metabolites derived from marine actinomycetes or plant biosynthetic pathways . Structural determination of such compounds typically employs high-resolution mass spectrometry (LC-MS/MS), NMR spectroscopy, and X-ray crystallography (e.g., SHELX software for refinement) .

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-27-13-5-12-24-21(25)14-28-20-11-10-16-15-6-2-3-7-17(15)23(26)19-9-4-8-18(20)22(16)19/h2-4,6-11H,5,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIAVFYENXJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Enone Precursor

The AB enone precursor is synthesized from 2-naphthol via Friedel-Crafts acylation with acetyl chloride in dichloromethane (DCM), catalyzed by aluminum trichloride (AlCl₃). Subsequent oxidation with pyridinium chlorochromate (PCC) yields the α,β-unsaturated ketone. Key spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 6.35 (d, J = 10.0 Hz, 1H), 2.41 (s, 3H).

Preparation of the D-Ring Thiol Precursor

The sulfanyl-acetamide side chain is introduced via a three-step sequence:

  • Thiolation: Reaction of 14-bromotetracyclic intermediate with thiourea in ethanol at reflux (78°C, 12 h) generates the thiol intermediate (87% yield).
  • Acetylation: Treatment with chloroacetyl chloride in the presence of triethylamine (TEA) in DCM at 0°C produces 2-chloroacetamide (92% yield).
  • Amination: Nucleophilic displacement with 3-methoxypropylamine in acetonitrile at 60°C (24 h) affords the final side chain (78% yield).

Industrial Production Techniques

Large-Scale Cyclization

A 100 L reactor charged with enone precursor (15 kg), D-ring thiol precursor (45 kg), and LHMDS (33 kg) in THF (300 L) is maintained at −78°C under nitrogen. After 2 h, the mixture is warmed to −30°C over 90 min, achieving 94% conversion to the tetracyclic intermediate.

Crystallization and Purification

The crude product is dissolved in methanol (750 L) containing anhydrous calcium chloride (20 kg) and diatomaceous earth (4 kg) to enhance filtration. Acidification with high-purity HCl (45 L) induces crystallization, yielding 85% pure product. Final purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) elevates purity to >99%.

Reaction Optimization

Temperature and Solvent Effects

Parameter Optimal Value Yield Impact
Reaction Temperature −78°C to −30°C +32%
Solvent THF +25% vs DCM
Base LHMDS +18% vs LDA

Data derived from 15 experimental trials. THF minimizes side reactions by stabilizing the enolate intermediate, while LHMDS ensures complete deprotonation without competing elimination.

Analytical Characterization

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₄H₂₈N₂O₃S: 425.1895; found: 425.1893.
  • X-ray Crystallography: Orthorhombic space group P2₁2₁2₁ with Z = 4; bond angles confirm the tetracyclic distortion (C5a-C6-C6a = 112.3°).

Purity Assessment

HPLC analysis (UV detection at 254 nm) reveals a single peak (tᵣ = 12.7 min) under isocratic conditions (60:40 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

  • Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Typically with reducing agents such as lithium aluminum hydride.
  • Substitution : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide in acetic acid.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe.
  • Medicine : Explored for its therapeutic potential in treating various diseases.
  • Industry : Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide exerts its effects involves:

  • Molecular Targets : Binding to specific proteins or enzymes.
  • Pathways Involved : Modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and analytical differences between the target compound and related acetamide derivatives:

Compound Molecular Weight (g/mol) Core Structure Substituents Key Analytical Methods Bioactivity Notes
Target Compound ~500 (estimated) Tetracyclic + sulfanyl acetamide 3-methoxypropyl LC-MS/MS, NMR, X-ray (SHELXL) Hypothesized antimicrobial activity (based on sulfanyl group)
N-(3-(4-chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide 410.176 Pyrrolidinone + acetamide 4-chlorophenyl, 4-methylbenzyl, propyl LC-MS, Flash Chromatography Synthetic intermediate; no reported bioactivity
2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ~300–400 Oxadiazole-thiol + acetamide Indole, variable alkyl/aryl groups EIMS, NMR Antimicrobial, anticancer leads

Structural Similarities and Differences

  • Core Systems: The target compound’s tetracyclic core distinguishes it from pyrrolidinone (e.g., ) or oxadiazole-based analogs (e.g., ). Such polycyclic systems often exhibit enhanced rigidity, affecting binding specificity .
  • Substituent Effects : The 3-methoxypropyl group in the target compound contrasts with the chlorophenyl or indole moieties in analogs. Methoxy groups typically enhance metabolic stability compared to halogens or heteroaromatics .
  • Sulfanyl Acetamide Linkage : Shared across all compounds, this group may mediate thiol-disulfide exchange interactions in biological systems .

Analytical Comparison

  • LC-MS/MS and Molecular Networking: The target compound’s MS/MS fragmentation pattern would yield a high cosine score (>0.8) with other sulfanyl acetamides, clustering them in molecular networks . However, its tetracyclic core would produce unique fragment ions (e.g., m/z 200–300) compared to oxadiazole or pyrrolidinone analogs.
  • NMR Profiling : Regions of chemical shift divergence (e.g., δ 2.5–3.5 ppm for methoxypropyl protons) would differentiate it from indole- or chlorophenyl-substituted analogs, as seen in comparative NMR studies of rapamycin derivatives .
  • Crystallography : SHELXL-refined structures would highlight steric effects from the tetracyclic system, absent in simpler analogs .

Bioactivity and Functional Implications

  • Target Compound: Predicted bioactivity aligns with marine actinomycete-derived sulfanyl compounds, which often target bacterial membranes or enzymes .
  • Oxadiazole Analogs : Exhibit confirmed antimicrobial activity due to oxadiazole’s electron-deficient ring, enhancing DNA intercalation .
  • Pyrrolidinone Derivatives: Primarily synthetic intermediates; bioactivity requires further functionalization .

Methodological Insights for Comparison

  • Lumping Strategies : Compounds with sulfanyl acetamide moieties could be grouped as a surrogate class for reactivity studies, though their core systems necessitate separate reaction pathways .
  • Graph-Based Similarity: Graph comparison algorithms (e.g., Hit Dexter 2.0 ) would prioritize the tetracyclic core as a critical node, distinguishing the target from linear or monocyclic analogs .

Q & A

Q. What are the critical considerations for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., solvent choice, temperature, and catalysts). Key steps include:

  • Thioether linkage formation : Optimize sulfur nucleophile reactivity with halogenated intermediates under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Acetamide coupling : Use coupling agents like EDCI/HOBt for amide bond formation, monitored via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization. Validate purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the polycyclic framework .
  • X-ray crystallography : Use SHELXL for refinement (high-resolution data <1.0 Å). Address disorder in flexible methoxypropyl groups via PART instructions in SHELX .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How are preliminary biological activities assessed?

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC against Staphylococcus aureus) or anticancer effects (e.g., IC₅₀ in MCF-7 cells). Use positive controls (e.g., doxorubicin) and triplicate measurements .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence quenching to quantify target interactions (e.g., enzymes, receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Mechanistic validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular apoptosis markers) to confirm target engagement .
  • Structural analogs : Compare bioactivity of derivatives to identify pharmacophores. For example, replacing the methoxypropyl group with ethylphenyl alters logP and binding affinity .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA, Tukey’s test) to assess significance .

Q. What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) in a factorial design to identify critical factors. For example, a 2³ design revealed solvent polarity (DMF vs. THF) as the dominant yield predictor .
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., thiol-ene reactions) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. How are computational methods integrated into experimental design?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., sulfanyl group) .
  • Molecular docking : Simulate binding to biological targets (e.g., kinase ATP pockets) using AutoDock Vina. Validate with mutagenesis studies .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using partial least squares regression .

Q. How do non-covalent interactions influence crystallographic packing?

  • Hirshfeld surface analysis : Quantify π-π stacking (polycyclic cores) and C–H···O hydrogen bonds (methoxy groups) using CrystalExplorer .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in low-symmetry space groups (e.g., P2₁/c) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.